molecular formula C13H15BF3NO3 B14849013 [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester

[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester

Cat. No.: B14849013
M. Wt: 301.07 g/mol
InChI Key: KZAUSXRTTPEJRT-UHFFFAOYSA-N
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Description

[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

The synthesis of [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester typically involves the halogen-metal exchange followed by borylation. The general procedure includes the reaction of a halogenated pyridine derivative with an organolithium or Grignard reagent, followed by the addition of a boronic ester . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various oxidizing agents. The major products formed from these reactions are typically boronic acids and their derivatives .

Mechanism of Action

The primary mechanism by which [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The process involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is highly efficient and allows for the formation of complex molecular structures under mild conditions.

Comparison with Similar Compounds

Similar compounds include other boronic esters such as:

Compared to these compounds, [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its trifluoromethyl group enhances its stability and reactivity, making it particularly valuable in synthetic applications .

Properties

Molecular Formula

C13H15BF3NO3

Molecular Weight

301.07 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C13H15BF3NO3/c1-11(2)12(3,4)21-14(20-11)10-6-8(7-19)5-9(18-10)13(15,16)17/h5-7H,1-4H3

InChI Key

KZAUSXRTTPEJRT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C(F)(F)F)C=O

Origin of Product

United States

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